7-chloro-4-(naphthalene-2-carbonyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
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Description
7-chloro-4-(naphthalene-2-carbonyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C26H19ClN2O2 and its molecular weight is 426.9. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Approaches
Research has explored innovative synthetic routes for benzodiazepinone derivatives, including the compound . For instance, a study demonstrated a novel one-pot synthesis of pyrozolo, benzodiazepino, cyclodecano, and cyclotridecano derivatives of naphthalene at room temperature, highlighting the compound's versatility in organic synthesis and potential for generating diverse chemical libraries (Boruah, Konwar, & Dutta, 2003).
Molecular Structure Insights
The molecular structure of related compounds has been elucidated, providing insights into the spatial arrangement and potential reactivity. For example, the crystal structure of "1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene" was determined, revealing the dihedral angle between the naphthalene ring system and the benzene ring, which could inform the design of molecules with specific physical or chemical properties (Mitsui et al., 2008).
Anticancer Evaluation
Significant attention has been given to the anticancer potential of naphthalene derivatives. A study synthesized 1,3,4-oxadiazole derivatives from naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl-1H-benzimidazole, evaluating their in vitro anticancer activity across various cell lines. This suggests that derivatives of the compound may possess valuable therapeutic properties (Salahuddin et al., 2014).
Environmental Pollution and Toxicity Studies
Research into polychlorinated naphthalenes, which share structural similarities with the compound, has contributed to understanding the environmental impact and toxicity of these compounds. Such studies are crucial for evaluating the safety and ecological effects of chemical substances (Falandysz, 1998).
Photocatalytic Degradation Studies
The photocatalytic degradation of organic dyes using catalysts that may relate to the compound's structural framework has been investigated. This research is pertinent to environmental remediation and the development of sustainable chemical processes (Song et al., 2007).
properties
IUPAC Name |
7-chloro-4-(naphthalene-2-carbonyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O2/c27-21-12-13-23-22(15-21)25(18-7-2-1-3-8-18)29(16-24(30)28-23)26(31)20-11-10-17-6-4-5-9-19(17)14-20/h1-15,25H,16H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNXPSBQLUHWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-(naphthalene-2-carbonyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
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